molecular formula C7H8BNO2 B3259359 2-(1,3,2-Dioxaborolan-2-yl)pyridine CAS No. 317810-27-8

2-(1,3,2-Dioxaborolan-2-yl)pyridine

Cat. No.: B3259359
CAS No.: 317810-27-8
M. Wt: 148.96 g/mol
InChI Key: KVQMGDGEEHPZEG-UHFFFAOYSA-N
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Description

2-(1,3,2-Dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring bonded to a dioxaborolane group. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3,2-Dioxaborolan-2-yl)pyridine can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic ester.

Industrial Production Methods

Industrial production of this compound often involves scalable versions of the Miyaura borylation reaction. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,2-Dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(1,3,2-Dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in catalysis and molecular recognition processes .

Properties

IUPAC Name

2-(1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQMGDGEEHPZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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